molecular formula C12H2Cl5NO4 B14333986 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin CAS No. 106352-67-4

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin

Cat. No.: B14333986
CAS No.: 106352-67-4
M. Wt: 401.4 g/mol
InChI Key: KETCEPLTWRYWQQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin has several scientific research applications:

    Chemistry: It is used to study the effects of halogenated aromatic hydrocarbons on chemical reactions and environmental pollution.

    Biology: It is used to investigate the bioaccumulation and toxic effects of dioxins in living organisms.

    Medicine: It is used to study the mechanisms of toxicity and the potential health effects of exposure to dioxins.

    Industry: It is used to monitor and control the release of dioxins during industrial processes.

Mechanism of Action

The mechanism of action of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin involves the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it binds to specific DNA sequences called xenobiotic response elements (XREs). This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes .

Comparison with Similar Compounds

3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:

  • 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin
  • 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
  • 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
  • 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
  • 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
  • 1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin .

What sets this compound apart is the presence of the nitro group, which can influence its chemical reactivity and toxicity.

Properties

106352-67-4

Molecular Formula

C12H2Cl5NO4

Molecular Weight

401.4 g/mol

IUPAC Name

1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin

InChI

InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H

InChI Key

KETCEPLTWRYWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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